molecular formula C11H14ClN5O B14946250 2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol

2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol

Cat. No.: B14946250
M. Wt: 267.71 g/mol
InChI Key: LFOMFHAPLYNHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol is a compound that features a tetrazole ring, a chlorobenzyl group, and an ethanol moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids, enhancing the bioavailability and stability of pharmaceutical agents .

Preparation Methods

The synthesis of 2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol typically involves the reaction of 4-chlorobenzylamine with 2-methyl-2H-tetrazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity .

Chemical Reactions Analysis

2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol can undergo various chemical reactions, including:

Scientific Research Applications

2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol include other tetrazole derivatives such as:

    5-phenyltetrazole: Known for its high acidity and ability to form stable metallic compounds.

    1H-tetrazole: Used in DNA synthesis and as a precursor for various pharmaceuticals.

    4-[(2H-tetrazol-5-yl)methyl]benzoic acid: Explored for its antibacterial and anticancer properties . What sets this compound apart is its unique combination of a chlorobenzyl group and a tetrazole ring, which enhances its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C11H14ClN5O

Molecular Weight

267.71 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylamino]-1-(2-methyltetrazol-5-yl)ethanol

InChI

InChI=1S/C11H14ClN5O/c1-17-15-11(14-16-17)10(18)7-13-6-8-2-4-9(12)5-3-8/h2-5,10,13,18H,6-7H2,1H3

InChI Key

LFOMFHAPLYNHQU-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C(CNCC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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